N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 1H-indole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-3-carboxamide
- 1H-indole-4-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its dual indole structure, which enhances its ability to interact with multiple biological targets. This dual structure also contributes to its higher potency and specificity compared to similar compounds .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-4-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(15-5-3-7-17-14(15)8-9-21-17)22-10-11-23-20(26)16-12-24-18-6-2-1-4-13(16)18/h1-9,12,21,24H,10-11H2,(H,22,25)(H,23,26) |
InChI Key |
PRGSRSDSJOCTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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